molecular formula C16H14N2O3 B3016962 4-(4-hydroxybenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone CAS No. 1008077-37-9

4-(4-hydroxybenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone

Cat. No.: B3016962
CAS No.: 1008077-37-9
M. Wt: 282.299
InChI Key: GJNQVEDQFTWNQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-hydroxybenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a useful research compound. Its molecular formula is C16H14N2O3 and its molecular weight is 282.299. The purity is usually 95%.
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Scientific Research Applications

Phototoxicity and Cytotoxic Activities

  • Researchers have explored the synthesis of new 3-quinolinonyl-pyrazoles and isoxazoles, including derivatives of 4-hydroxy-2(1H)-quinolinones, to evaluate their phototoxicity and cytotoxic activities. These compounds show potential in leukemia and adenocarcinoma cell lines compared to normal human keratinocytes (Chimichi et al., 2006).

Chemical Synthesis and Structural Analysis

  • The synthesis of fused heterocyclic polynuclear systems containing the quinolinone moiety has been achieved, including the preparation of derivatives like 4-hydroxy-1-methyl-3-(5-oxo-4,5-dihydro-1H-3-pyrazolyl)-1,2-dihydro-2-quinolinone (Abass & Othman, 2001).

Biocatalytic Synthesis

  • An innovative one-pot biocatalytic synthesis method using lemon juice as an alternative to hazardous solvents and catalysts has been developed. This method efficiently synthesizes small libraries of 3,4-dihydro-2(1H)-quinoxalinones (Petronijević et al., 2017).

Solid Phase Synthesis

  • The solid phase synthesis of 3,4-disubstituted-7-carbamoyl-1,2,3,4-tetrahydroquinoxalin-2-ones has been described, showcasing a novel approach in the preparation of these compounds (Lee et al., 1997).

Electrochemical Studies

  • Electrochemical studies have been conducted on 3,4-dihydroxybenzoic acid in the presence of 4-hydroxy-1-methyl-2(1H)-quinolone. These studies are crucial for understanding the electrochemical properties and potential applications of these compounds (Moghaddam et al., 2006).

Antimicrobial and Antioxidant Activities

  • Novel quinoxalinone derivatives have been synthesized and evaluated for their in vitro antibacterial activity. These findings contribute to the development of new antimicrobial agents (Shaaban et al., 2009).
  • The antioxidant properties of some novel 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones and related compounds have been synthesized and tested, highlighting their potential as antioxidants (Hassan et al., 2017).

Properties

IUPAC Name

4-(4-hydroxybenzoyl)-3-methyl-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-10-15(20)17-13-4-2-3-5-14(13)18(10)16(21)11-6-8-12(19)9-7-11/h2-10,19H,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNQVEDQFTWNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666430
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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